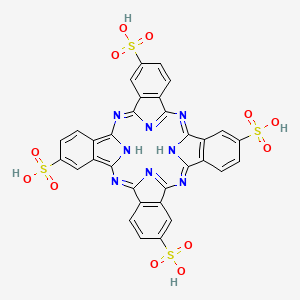

11-Phthalocyaninesulfonic acid

Description

Evolution of Phthalocyanine (B1677752) Chemistry: A Historical Research Perspective

The journey of phthalocyanine chemistry began with accidental discoveries. In 1907, an unidentified blue compound, now known to be phthalocyanine, was first reported. wikipedia.org Decades later, in 1927, Swiss researchers serendipitously synthesized copper phthalocyanine while attempting to create phthalonitrile (B49051) from o-dibromobenzene. wikipedia.org They noted the remarkable stability of these complexes but did not investigate them further. wikipedia.org Around the same time, iron phthalocyanine was discovered at Scottish Dyes in Grangemouth, Scotland. wikipedia.org

It was not until 1934 that Sir Patrick Linstead conducted extensive chemical and structural studies, formally characterizing iron phthalocyanine and coining the term "phthalocyanine" from the Greek words for rock oil ("naphtha") and blue ("cyanine"). wikipedia.orgbris.ac.uk This foundational work was followed by structural analyses by J. Monteath Robertson, who determined the crystal structures of these large organic molecules. bris.ac.uk

Initially, the use of phthalocyanines was primarily confined to dyes and pigments due to their intense color and stability. wikipedia.orgvipulorganics.com The most common phthalocyanine pigments produce vibrant blue and green shades. vipulorganics.com However, research soon expanded to include metal-substituted forms of the molecule, a process that has been applied to almost every group in the periodic table. bris.ac.uk The introduction of various metal ions and peripheral substituents allows for the tuning of the electronic and optical properties of the phthalocyanine macrocycle, leading to a wide range of applications in catalysis, chemical sensors, and photodynamic therapy. bris.ac.uknih.gov

Academic Significance of Sulfonation in Enhancing Phthalocyanine Functionality

A significant breakthrough in phthalocyanine research was the introduction of sulfonation. Unsubstituted phthalocyanines are notoriously insoluble in common organic solvents and water, which limits their application in many fields. semanticscholar.org Sulfonation, the process of attaching sulfonic acid (-SO3H) groups to the peripheral benzene (B151609) rings of the phthalocyanine macrocycle, dramatically increases their water solubility. ontosight.aisci-hub.se This enhanced solubility is crucial for their use in aqueous environments and biological systems. ontosight.aiworldscientific.com

The degree of sulfonation, meaning the number of sulfonic acid groups per molecule, has a profound impact on the properties of the resulting compound. It affects the tendency of the sulfonated phthalocyanines (SPCs) to aggregate in solution, which in turn influences their photophysical and photochemical behavior. worldscientific.comscispace.com For instance, both condensation and direct sulfonation methods can produce mixtures of mono- to tetrasulfonated products. scispace.com The specific number and position of these sulfonate groups can be controlled to some extent by the synthetic method used. scispace.comgoogle.com

The ability to create water-soluble derivatives has opened up new avenues of research and application for phthalocyanines. sci-hub.se Sulfonated metallophthalocyanines are extensively studied as photosensitizers in photodynamic therapy (PDT) for cancer. science.govmdpi.com Their strong absorption of red light, which can penetrate human tissues, makes them particularly suitable for this application. science.gov The central metal ion and the degree of sulfonation are key factors that determine their photodynamic efficiency. science.govmdpi.com Furthermore, the introduction of sulfonic acid groups can serve as anchoring points for metal ions, making these compounds useful as catalysts in various chemical reactions. ontosight.ai

Structural Diversity and Design Principles in Sulfonated Phthalocyanine Derivatives

The structural diversity of sulfonated phthalocyanines is a key aspect of their design and functionality. The phthalocyanine macrocycle, with its 18 π-electron aromatic system, provides a robust and versatile platform for chemical modification. mdpi.comresearchgate.net The properties of sulfonated phthalocyanines can be finely tuned by varying the central metal atom, the number and position of the sulfonic acid groups, and the introduction of other peripheral substituents. nih.govresearchgate.net

The synthesis of sulfonated phthalocyanines can be achieved through two primary routes: the direct sulfonation of a pre-formed phthalocyanine or the condensation of sulfonated precursors. scispace.comgoogle.com Direct sulfonation often leads to a mixture of isomers and varying degrees of sulfonation. scispace.com The condensation method, using precursors like 4-sulfophthalic acid, allows for more control over the final product. scispace.comgoogle.com

The number of sulfonate groups per molecule is a critical design parameter. For example, in the context of photodynamic therapy, studies have shown that the degree of sulfonation influences cellular uptake and phototoxicity. mdpi.comnih.gov In some cases, less sulfonated, more amphiphilic derivatives have shown greater efficacy. mdpi.comnih.gov The aggregation behavior of sulfonated phthalocyanines in solution is also a crucial consideration. Symmetrical molecules may have a higher tendency to aggregate, which can reduce their effectiveness in certain applications. worldscientific.com Therefore, creating mixtures of isomers can sometimes be advantageous to minimize aggregation. worldscientific.com

Beyond sulfonation, the introduction of other functional groups can further modify the properties of the phthalocyanine. For instance, the addition of hydrophobic phthalimidomethyl groups to sulfonated aluminum phthalocyanine has been shown to increase cellular uptake and photocytotoxicity. nih.gov This highlights the principle of designing molecules with a balance of hydrophilic and hydrophobic properties to optimize their function for specific applications. The ability to create such a wide array of derivatives through strategic synthetic design is a testament to the versatility of phthalocyanine chemistry. mdpi.comresearchgate.net

Data Table of Phthalocyanine Compounds

| Compound Name | Chemical Formula | Key Characteristics |

| Phthalocyanine | C32H18N8 | Aromatic, intensely blue-green heterocyclic compound. acs.org |

| Copper Phthalocyanine | C32H16CuN8 | A vibrant blue pigment with excellent stability. vipulorganics.com |

| Iron Phthalocyanine | C32H16FeN8 | One of the first phthalocyanines to be structurally characterized. wikipedia.org |

| Phthalocyanine Tetrasulfonic Acid | C32H18N8O12S4 | A mixture of regioisomers, used as an optical sensor for copper ions. frontierspecialtychemicals.com |

| Sulfonated Aluminum Phthalocyanine | Varies | Studied for its photodynamic activity in cancer therapy. mdpi.com |

| Sulfonated Zinc Phthalocyanine | Varies | Investigated for its potential in photodynamic therapy. mdpi.com |

| Disulfonated Aluminum Phthalocyanine | Varies | Shows good membrane-penetrating properties. worldscientific.com |

Properties

IUPAC Name |

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSQOFAKCBLANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C(N5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2N3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 11 Phthalocyaninesulfonic Acid and Diverse Analogues

Direct Sulfonation Protocols and Mechanistic Investigations of Reaction Pathways

Direct sulfonation is a widely employed method for the synthesis of phthalocyaninesulfonic acids. This process typically involves the reaction of a metal-containing or metal-free phthalocyanine (B1677752) with a strong sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid. google.comgoogle.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the SO₃ electrophile attacks the electron-rich benzene (B151609) rings of the phthalocyanine macrocycle.

The extent of sulfonation is influenced by several factors, including the reaction time, temperature, and the strength of the sulfonating medium. google.com For instance, heating copper phthalocyanine in oleum at temperatures ranging from 50°C to 110°C can yield products with varying degrees of sulfonation. google.com Mechanistic studies suggest that the reaction conditions can also lead to the formation of different isomers.

To improve the yield and purity of the sulfonated products, modifications to the direct sulfonation protocol have been investigated. One such improvement involves carrying out the sulfonation in an inert atmosphere, such as under a stream of dry carbon dioxide. This approach has been shown to minimize oxidative side reactions, leading to higher yields and improved quality of the final product. google.com Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times and often improving yields. researchgate.net

Precision Control of Sulfonation Degree and Regioisomeric Purity in Phthalocyanine Synthesis

Achieving precise control over the degree of sulfonation and the regioisomeric purity of phthalocyaninesulfonic acids is crucial for tailoring their properties for specific applications. The direct sulfonation of a pre-formed phthalocyanine macrocycle often leads to a mixture of isomers with varying numbers of sulfonic acid groups, which can be challenging to separate. slideshare.net

One effective strategy to control the degree of sulfonation is the statistical condensation of a substituted phthalonitrile (B49051) with an unsubstituted one. By adjusting the molar ratio of the two precursors, the average number of sulfonic acid groups per phthalocyanine molecule can be controlled. researchgate.net

For the synthesis of asymmetrically substituted phthalocyanines with high regioisomeric purity, solid-phase synthesis has proven to be a powerful technique. nih.govlsu.edu In this approach, one of the phthalonitrile precursors is attached to a solid support. The subsequent cyclotetramerization with other phthalonitrile derivatives in solution leads to the formation of the desired asymmetrically substituted phthalocyanine on the solid support, while the symmetrically substituted byproducts remain in the solution and can be easily washed away. nih.govresearchgate.net This method allows for the synthesis of pure "AB3-type" phthalocyanines, where one of the four isoindole units is different from the other three. nih.govresearchgate.net

Another approach to obtaining specific isomers is through the ring-expansion of a sub-phthalocyanine. This method can be used to synthesize AB3-type phthalocyanines with high selectivity, particularly when there is a significant electronic difference between the substituents on the sub-phthalocyanine and the diiminoisoindoline used in the expansion step. nih.gov

Derivatization Strategies Employing Sulfonyl Chloride Intermediates

Phthalocyanine sulfonyl chlorides are versatile intermediates for the synthesis of a wide range of functionalized phthalocyaninesulfonic acid derivatives. These reactive compounds can be prepared by treating phthalocyanines or their sulfonic acids with chlorosulfonic acid at elevated temperatures. researchgate.net The resulting sulfonyl chloride groups can then be reacted with various nucleophiles, such as amines, alcohols, and phenols, to introduce a diverse array of functional moieties.

This derivatization strategy allows for the synthesis of sulfonamides, sulfonate esters, and other derivatives with tailored properties. For example, the reaction of phthalocyanine sulfonyl chloride with functionalized amines can be used to attach specific ligands, bioactive molecules, or solubilizing groups to the phthalocyanine core. The reaction conditions for these derivatization reactions are typically mild, allowing for the use of a wide range of functional groups.

The synthesis of sulfonamides from sulfonyl chlorides and amines is a particularly well-established and versatile reaction. Similarly, the reaction with phenols can be used to introduce aryl groups with various substituents, further expanding the range of accessible phthalocyanine derivatives. researchgate.net The reactivity of the sulfonyl chloride group provides a powerful tool for the post-synthetic modification of phthalocyanines, enabling the creation of complex and highly functionalized molecules.

Templated Synthesis and Confined Polymerization Approaches for Sulfonated Phthalocyanine Architectures

The construction of well-defined, ordered architectures of sulfonated phthalocyanines is of great interest for applications in materials science, particularly in the development of functional thin films and polymers. Templated synthesis and confined polymerization are two promising approaches to achieve this goal.

Template-controlled on-surface synthesis has been used to create extended phthalocyanine analogues, such as supernaphthalocyanines, from dicarbonitrile precursors on a silver surface. nih.gov This method utilizes metal atoms as templates to guide the assembly and covalent linkage of the precursor molecules, leading to the formation of highly ordered nanostructures. nih.gov While this has been demonstrated for related systems, the application to sulfonated phthalocyanines offers a pathway to ordered, functional surfaces. Another templating approach involves the use of polymer chains to direct the assembly of phthalocyanine molecules. For instance, copper phthalocyanine has been shown to assemble along polyphenylene ethynylene (PPE) backbones, forming molecular arrays with distinct structural parameters from its bulk crystal structure. rsc.org

Phthalocyanines can also be incorporated into polymer structures, either as part of the main chain, as side chains, or as the core of dendrimers. jchemrev.com The synthesis of polymers containing sulfonic acid groups via controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), is well-established. nih.gov This allows for the preparation of block copolymers where one block can be sulfonated, leading to self-assembly into well-defined nanostructures. mdpi.com The incorporation of sulfonated phthalocyanines into such polymer architectures could lead to novel materials with interesting optical and electronic properties. Soluble polymer-supported synthesis, using platforms like polyethylene (B3416737) glycols, has also been explored as an alternative to traditional solid-phase synthesis for preparing substituted phthalocyanines. nih.gov

Novel Synthetic Routes for Highly Functionalized 11-Phthalocyaninesulfonic Acid Derivatives

The development of novel synthetic routes to highly functionalized this compound derivatives is driven by the need for materials with tailored properties for advanced applications. These routes often involve the synthesis of novel phthalonitrile precursors bearing the desired functional groups.

One approach is to start with highly substituted and functionalized phthalonitrile derivatives. For example, new phthalonitriles have been synthesized from 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can then be used as key intermediates for the synthesis of novel phthalocyanines. nih.govrsc.orgresearchgate.net This strategy allows for the introduction of a wide range of functional groups and heterocyclic systems onto the phthalocyanine periphery. nih.govrsc.orgresearchgate.net

Another strategy involves the synthesis of asymmetrically substituted phthalocyanines through the statistical condensation of two different phthalonitriles. While this method typically yields a mixture of products, it can be a viable route for obtaining certain types of functionalized derivatives, especially when combined with efficient purification techniques. The use of bulky substituents on one of the phthalonitrile precursors can influence the product distribution and facilitate the isolation of the desired asymmetrically substituted phthalocyanine.

Furthermore, the synthesis of monosubstituted sulfonated phthalocyanines with specific linkages, such as "S bridge" and "O bridge" modifications at the alpha position, has been reported. nih.gov These modifications can influence the electronic properties and reactivity of the phthalocyanine, leading to enhanced performance in applications such as photodynamic therapy. nih.gov The continued exploration of new phthalonitrile precursors and synthetic methodologies is expected to lead to the development of a new generation of highly functionalized phthalocyaninesulfonic acid derivatives with unprecedented properties and applications.

Sophisticated Spectroscopic and Structural Elucidation Methodologies Applied to 11 Phthalocyaninesulfonic Acid Systems

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Characterization

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation and characterization of isomers of phthalocyaninesulfonic acid. Techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

For instance, the ¹³C NMR spectrum of N-methyl-isoindole, a related structural unit, displays only five carbon resonances due to the molecule's symmetry. ipb.pt In more complex systems like 1-azetine (B13808008) derivatives, ¹H-¹H and ¹H-¹³C COSY spectra are instrumental in confirming the molecular structure. ipb.pt The stereochemistry of isomers, such as cis and trans configurations, can be determined based on the vicinal coupling constants (J values) observed in the NMR spectra. For example, in certain azetine ring systems, cis-coupling constants are typically larger (around 10 Hz) than trans-coupling constants (around 7 Hz). ipb.pt

Specialized NMR techniques are also employed for more in-depth analysis. For example, ³¹P NMR spectroscopy has been adapted for the quantitative analysis of hydroxyl groups in related complex molecules like lignosulfonic acids, which can be relevant for understanding the functionalization of phthalocyaninesulfonic acids. semanticscholar.org Furthermore, advanced methods like HMQC, HSQC, and HMBC are used to establish single-bond and long-range heteronuclear correlations between atoms like carbon, nitrogen, and protons, which is crucial for unambiguously assigning the complex spectra of phthalocyanine (B1677752) derivatives. ipb.pt The purity and structure of synthesized phthalocyanine complexes are often confirmed through a combination of techniques including ¹H NMR spectroscopy. nih.gov

Table 1: Representative NMR Data for Phthalocyanine-Related Structures

| Nucleus | Chemical Shift (ppm) / Coupling Constant (Hz) | Structural Interpretation |

| ¹H | J(cis) ≈ 10 Hz | Vicinal coupling in a cis-isomer of an azetine ring |

| ¹H | J(trans) ≈ 7 Hz | Vicinal coupling in a trans-isomer of an azetine ring |

| ¹³C | Varies | Five resonances indicate the symmetry of N-methyl-isoindole |

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations of Vibrational Modes and Functional Group Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular vibrations in 11-Phthalocyaninesulfonic acid systems. illinois.eduupi.edu The interaction of infrared radiation with the molecule causes vibrations of specific bonds, resulting in a unique spectral fingerprint. upi.edu

The mid-infrared region of an FT-IR spectrum, particularly below 1700 cm⁻¹, reveals numerous sharp bands corresponding to the stretching and deformation of the aromatic ring system's carbon-carbon bonds, as well as in-plane and out-of-plane bending of carbon-hydrogen bonds. researchgate.net For instance, in copper phthalocyanine, a related compound, the band at 2919 cm⁻¹ is attributed to asymmetric C-H stretching vibrations. researchgate.net

Key vibrational modes observed in phthalocyanine derivatives include:

Pyrrole in-plane stretching: Bands around 1330 ± 3 cm⁻¹ are characteristic of the phthalocyanine ring. researchgate.net

C-N stretching in isoindole: Observed at approximately 1164 ± 2 cm⁻¹. researchgate.net

C-H stretching: Alkanes typically show C-H stretching between 3000–2850 cm⁻¹, while alkenes and aromatic compounds exhibit this stretch at a slightly higher frequency, from 3100-3000 cm⁻¹. libretexts.org

Sulfonic acid group vibrations: The presence of the -SO₃H group introduces characteristic vibrations, although specific frequencies can vary based on the molecular environment.

FT-IR spectroscopy is also sensitive to intermolecular interactions. For example, a broad absorption band between 3650 and 3250 cm⁻¹ can indicate the presence of hydrogen bonding associated with hydroxyl or amino groups. upi.edu This technique can also be used to study the effects of chemical modifications, such as doping, by comparing the spectra of the parent compound and its derivatives. researchgate.net

Table 2: Characteristic FT-IR Bands for Phthalocyanine and Related Functional Groups

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Assignment |

| 3650–3250 | Broad absorption | Hydrogen bonding (e.g., -OH, -NH) |

| 3100–3000 | C–H stretch | Alkenes, Aromatic compounds |

| 3000–2850 | C–H stretch | Alkanes |

| ~1330 | In-plane stretching | Pyrrole in phthalocyanine ring |

| ~1164 | C-N stretch | Isoindole |

| 1760–1690 | C=O stretch | Carboxylic acids |

UV-Vis and Mass Spectrometry in the Comprehensive Analysis of this compound Species

UV-Vis spectroscopy and mass spectrometry are fundamental tools for the comprehensive analysis of this compound species, providing insights into their electronic structure and molecular weight.

UV-Vis spectroscopy is particularly effective for establishing the structure of phthalocyanines. researchgate.net The spectra of phthalocyanine derivatives typically exhibit two main absorption regions: the Q-band in the visible region (around 600-880 nm) and the B-band (or Soret band) in the near-UV region (around 270-400 nm). researchgate.netresearchgate.net These bands arise from π-π* electronic transitions within the macrocyclic ring. researchgate.net The position and intensity of these bands can be influenced by factors such as the central metal atom, peripheral substituents, and aggregation state of the molecules. researchgate.netcardiff.ac.uk For instance, aggregation can lead to a broadening of the absorption bands. cardiff.ac.uk

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of phthalocyaninesulfonic acid and its derivatives. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. researchgate.net MALDI has been reported to provide better results for the characterization of sulfonated phthalocyanines. researchgate.net These methods have been successful in identifying species with varying degrees of sulfonation, such as pentasulfonated metal-free and zinc phthalocyanines. researchgate.net

Together, UV-Vis and mass spectrometry, often in conjunction with other techniques like NMR, provide a powerful approach for the synthesis, characterization, and purity assessment of new phthalocyanine compounds. nih.govresearchgate.net

Table 3: Typical UV-Vis Absorption Bands for Phthalocyanine Derivatives

| Spectral Band | Wavelength Range (nm) | Electronic Transition |

| Q-band | 600–880 | π-π |

| B-band (Soret) | 270–400 | Deeper π-π |

X-ray Diffraction and Advanced Scattering Techniques for Crystalline and Supramolecular Organization

X-ray diffraction (XRD) and advanced scattering techniques are indispensable for elucidating the crystalline structure and supramolecular organization of this compound systems. These methods provide information on atomic and molecular arrangements over various length scales.

Small-Angle X-ray Scattering (SAXS) is another powerful technique for investigating larger-scale structures, such as the size and shape of particles or aggregates in solution or in solid state. nih.gov SAXS is particularly useful for characterizing supramolecular assemblies and can provide three-dimensional structural information with a resolution of over 15 Å. nih.gov

These scattering techniques are often complemented by imaging methods like atomic force microscopy (AFM) and electron microscopy (EM) to provide a more complete picture of the material's morphology. beilstein-journals.org The combination of scattering and imaging allows for a multi-length scale characterization of self-assembled structures. beilstein-journals.org

Electrochemical Characterization Techniques for Probing Redox Behavior and Electronic Structure

Electrochemical techniques are crucial for investigating the redox behavior and electronic structure of this compound. The delocalized π-electron system of the phthalocyanine macrocycle makes it electroactive, and its properties can be tuned by modifying the central metal ion and peripheral substituents. nih.gov

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to study the redox properties of these compounds. itu.edu.tr These techniques can reveal information about the reversibility of electron transfer processes and the nature of the redox-active centers. researchgate.net For example, in some metallophthalocyanines, both metal-based and ligand-based redox processes can be observed. researchgate.netitu.edu.tr The introduction of electron-withdrawing or electron-donating substituents on the periphery of the phthalocyanine ring can shift the redox potentials. researchgate.net

The electronic structure of phthalocyanine-based films can be further characterized by photoemission techniques such as X-ray and UV-photoelectron spectroscopies. nih.gov These methods provide information about the energy levels of the molecular orbitals and the electronic properties of interfaces, which is essential for applications in organic electronics. nih.gov

Table 4: Common Electrochemical Techniques for Phthalocyanine Characterization

| Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer |

| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity for redox processes |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states |

| UV-Photoelectron Spectroscopy (UPS) | Valence band electronic structure |

Surface-Sensitive Spectroscopic Methods: X-ray Linear Dichroism (XLD) and Scanning Transmission X-ray Microscopy (STXM) for Molecular Orientation Studies

Surface-sensitive spectroscopic methods like X-ray Linear Dichroism (XLD) and Scanning Transmission X-ray Microscopy (STXM) are powerful tools for studying the molecular orientation of this compound, particularly in thin films and at interfaces.

X-ray Linear Dichroism (XLD) is effective for determining the orientation of specific chemical bonds in materials, including those that are disordered. nih.govfao.org By measuring the difference in X-ray absorption for different polarizations of the incident X-ray beam, the average orientation of a particular bond can be determined. nih.govfao.org This technique has been demonstrated for determining the orientation of C-I bonds in disordered molecular solids and holds promise for studying the orientation of molecules like phthalocyanines on surfaces. nih.govfao.org

Theoretical and Computational Investigations of 11 Phthalocyaninesulfonic Acid Systems

Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) has become a important method for studying the electronic properties of phthalocyanine (B1677752) systems. DFT calculations for transition metal phthalocyanines are particularly sensitive to the choice of the exchange-correlation functional and the basis set used, which can significantly impact the predicted electronic configuration. researchgate.net For instance, different functionals can lead to variations in the description of electronic configurations and symmetry breaking in these molecules. researchgate.net

One of the key applications of DFT in this area is the study of noncovalent interactions, such as London dispersion forces, which are crucial for understanding the stability of phthalocyanine dimers and aggregates. nomad-laboratory.de Standard DFT functionals often fail to accurately describe these long-range correlations. nomad-laboratory.de To address this, approaches that add a pairwise dispersion correction term (like the Tkatchenko-Scheffler van der Waals scheme) to a nonempirical hybrid functional have been developed. nomad-laboratory.de This allows for a more accurate treatment of both the electronic structure and the dispersive interactions that govern molecular stacking and stability. nomad-laboratory.de

DFT is also employed to investigate the stability and electronic structure of phthalocyanines adsorbed on surfaces, which is critical for their application in molecular electronics. arxiv.orgresearchgate.net These studies compute adsorption energies and analyze the interaction mechanisms between the molecule and the substrate. arxiv.orgresearchgate.net For example, calculations have shown that the adsorption of a vanadium phthalocyanine on a gold surface leads to significant changes in its electronic structure and magnetic properties. arxiv.orgresearchgate.net The geometry of the adsorbed molecule is often altered, and the symmetry of the hybrid system is reduced compared to the free molecule. arxiv.orgresearchgate.net

The reactivity of phthalocyanines can also be probed using DFT. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. The energy and distribution of these orbitals are sensitive to the central metal ion and peripheral substituents, such as the sulfonic acid group at the 11-position.

Table 1: Comparison of DFT Functionals for Electronic Structure Calculations of Metallophthalocyanines

| Functional Type | Advantages | Disadvantages |

|---|---|---|

| Semi-local (GGA) | Computationally efficient, good for geometries. | Fails to describe long-range dispersion interactions accurately. nomad-laboratory.de |

| Hybrid | Improved description of electronic structure compared to GGA. | More computationally expensive. |

| Dispersion-Corrected | Accurately models noncovalent interactions crucial for stability. nomad-laboratory.de | Requires careful parameterization. |

Molecular Dynamics Simulations of Aggregation Phenomena and Solvent Interaction Mechanisms

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules, such as aggregation and interactions with the solvent. du.ac.irchemrxiv.org For sulfonated phthalocyanines, MD simulations can provide a detailed picture of how these molecules self-assemble in solution. du.ac.ir The aggregation process is driven by a complex interplay of intermolecular forces, including van der Waals interactions between the aromatic macrocycles and electrostatic interactions involving the sulfonate groups. chemrxiv.org

MD simulations can elucidate the role of the solvent in mediating these interactions. du.ac.ir The solvent molecules can form solvation shells around the phthalocyanine molecules, influencing their orientation and proximity to one another. By simulating the system over time, researchers can observe the formation of different types of aggregates, such as dimers, trimers, and larger stacks. These simulations can also reveal the preferred stacking arrangements (e.g., cofacial or slipped-cofacial) and the average distance between the macrocycles in an aggregate.

Furthermore, MD simulations can be used to study the effect of environmental factors, such as temperature, concentration, and the presence of salts, on the aggregation equilibrium. This information is crucial for controlling the self-assembly of these molecules for various applications. For instance, in the context of photodynamic therapy, the degree of aggregation can significantly affect the photophysical properties and therapeutic efficacy of the photosensitizer.

Table 2: Key Parameters from Molecular Dynamics Simulations of Phthalocyanine Aggregation

| Parameter | Description | Significance |

|---|---|---|

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Provides information on the local ordering and solvation structure. |

| Stacking Angle | The angle between the planes of two adjacent phthalocyanine macrocycles. | Indicates the type of aggregation (e.g., cofacial, H- or J-aggregation). |

| Interplanar Distance | The average distance between the planes of two stacked macrocycles. | Reflects the strength of the π-π stacking interactions. |

| Coordination Number | The average number of nearest neighbors around a central molecule. | Quantifies the extent of aggregation. |

Excited State Theory and Photophysical Process Modeling in Sulfonated Phthalocyanines

The photophysical properties of sulfonated phthalocyanines are governed by the behavior of their electronically excited states. Theoretical models are essential for understanding the complex processes that occur after the absorption of light, such as internal conversion, intersystem crossing, and charge transfer. nih.govrsc.org

Upon photoexcitation, these molecules can transition to various excited states, including singlet and triplet states. The nature of these excited states, whether they are localized on the phthalocyanine macrocycle or involve charge transfer to or from the central metal ion or substituents, determines the subsequent photophysical pathways. nih.govnih.gov For instance, in some metallophthalocyanines, excitation can lead to the formation of a long-lived ligand-to-metal charge transfer (LMCT) state. nih.gov

Theoretical models can be used to calculate the energies of these excited states and the probabilities of transitions between them. For example, time-dependent density functional theory (TD-DFT) is a common method for modeling the absorption and emission spectra of these molecules. mdpi.com By analyzing the character of the calculated electronic transitions, researchers can assign the observed spectral features to specific molecular orbitals. mdpi.com

Furthermore, theoretical models can help elucidate the mechanisms of intersystem crossing, the process by which a molecule transitions from a singlet excited state to a triplet excited state. rsc.org The efficiency of this process is crucial for applications such as photodynamic therapy, where the triplet state is responsible for generating cytotoxic singlet oxygen. The spin-orbit coupling between the singlet and triplet states, which can be calculated theoretically, is a key factor determining the intersystem crossing rate.

Table 3: Common Photophysical Processes in Sulfonated Phthalocyanines and Their Theoretical Description

| Photophysical Process | Description | Theoretical Approach |

|---|---|---|

| Light Absorption | Transition from the ground state to an excited singlet state. | TD-DFT calculations of vertical excitation energies and oscillator strengths. mdpi.com |

| Internal Conversion | Non-radiative transition between electronic states of the same spin multiplicity. | Calculation of non-adiabatic coupling terms. |

| Intersystem Crossing | Non-radiative transition between electronic states of different spin multiplicity. rsc.org | Calculation of spin-orbit coupling matrix elements. rsc.org |

| Fluorescence | Radiative transition from the lowest excited singlet state to the ground state. | Calculation of transition dipole moments between the S1 and S0 states. |

| Phosphorescence | Radiative transition from the lowest triplet state to the ground state. | Calculation of transition dipole moments between the T1 and S0 states. |

Computational Approaches for Understanding Molecular Orientation and Interfacial Behavior

The orientation and arrangement of 11-phthalocyaninesulfonic acid molecules at interfaces are critical for their performance in applications such as sensors, solar cells, and thin-film transistors. nih.gov Computational methods, particularly DFT, are widely used to study the interactions between these molecules and various surfaces. nih.gov

These studies can predict the most stable adsorption geometries, distinguishing between "face-on" (planar) and "edge-on" (perpendicular) orientations relative to the surface. nih.gov The preferred orientation is determined by the balance of molecule-substrate and molecule-molecule interactions. nih.gov For example, DFT calculations have shown that for certain metallophthalocyanines on a methylammonium (B1206745) lead iodide surface, the face-on orientation has a significantly stronger binding energy than the edge-on orientation. nih.gov

The molecular orientation has a profound impact on the electronic properties of the interface. nih.gov For instance, the energy level alignment between the phthalocyanine and the substrate, which governs charge transfer processes, can be highly dependent on the adsorption geometry. nih.gov Computational studies have revealed that a face-on orientation can facilitate hole transfer, while an edge-on orientation may present a large energy barrier for this process. nih.gov

In addition to single-molecule adsorption, computational models can be used to investigate the growth of thin films of these materials. By simulating the deposition of multiple molecules, researchers can gain insights into the evolution of the film morphology and the ordering of the molecules during the initial stages of growth. These simulations can help to understand and control the formation of well-ordered molecular layers, which is often a prerequisite for optimal device performance.

Table 4: Factors Influencing Molecular Orientation at Interfaces and Their Computational Investigation

| Factor | Description | Computational Method |

|---|---|---|

| Molecule-Substrate Interaction | The strength and nature of the bonding between the phthalocyanine molecule and the surface. | DFT calculations of adsorption energies and charge transfer. nih.gov |

| Molecule-Molecule Interaction | Intermolecular forces, such as π-π stacking and van der Waals interactions, between adjacent phthalocyanine molecules. | DFT with dispersion corrections or MD simulations. nomad-laboratory.de |

| Substrate Topography | The atomic structure and roughness of the surface. | Surface slab models in DFT calculations. |

| Functional Groups | The influence of substituents, such as sulfonate groups, on the interaction with the surface and neighboring molecules. | Inclusion of explicit functional groups in the molecular model. |

Mechanistic Research on Catalytic and Photoreactive Applications of 11 Phthalocyaninesulfonic Acid

Photocatalytic Mechanisms in Environmental Remediation and Advanced Organic Transformations

The photocatalytic activity of phthalocyanine (B1677752) derivatives, including 11-Phthalocyaninesulfonic acid, is a cornerstone of their application in environmental and chemical processes. Upon absorption of light, these molecules can initiate a cascade of reactions, leading to the degradation of pollutants or the synthesis of complex organic molecules.

A primary pathway for the photocatalytic action of phthalocyanines involves the generation of reactive oxygen species (ROS). When a phthalocyanine molecule absorbs a photon, it is excited from its ground state to a singlet excited state. Through a process known as intersystem crossing, it can then transition to a more stable triplet excited state. This triplet state photosensitizer can transfer its energy to molecular oxygen (a triplet in its ground state), resulting in the formation of highly reactive singlet oxygen (O).

Singlet oxygen is a powerful oxidizing agent that can react with a wide variety of organic and inorganic pollutants, leading to their degradation. The quantum yield of singlet oxygen generation is a critical parameter in determining the photocatalytic efficiency of a photosensitizer. For sulfonated zinc phthalocyanines, singlet oxygen quantum yields can be significant, making them effective in photodynamic applications. nih.gov The sulfonation pattern can influence the aggregation state of the phthalocyanine molecules in solution, which in turn affects the efficiency of singlet oxygen production. Generally, monomeric species are more effective photosensitizers than aggregated forms.

Table 1: Key Reactive Oxygen Species in Phthalocyanine Photocatalysis

| Reactive Oxygen Species (ROS) | Generation Pathway | Role in Photocatalysis |

| Singlet Oxygen (O) | Energy transfer from the triplet excited state of the photosensitizer to molecular oxygen (Type II mechanism). | Highly reactive electrophile that can directly oxidize a wide range of organic substrates. |

| Superoxide (B77818) Radical (O) | Electron transfer from the excited photosensitizer to molecular oxygen (Type I mechanism). | Can initiate radical chain reactions and lead to the formation of other ROS. |

| Hydroxyl Radical (•OH) | Can be formed from superoxide radicals or through other secondary reactions. | A very strong and non-selective oxidizing agent capable of degrading a broad spectrum of pollutants. |

The design of catalytic systems utilizing this compound can be approached from both homogeneous and heterogeneous perspectives.

In homogeneous catalysis , the sulfonated phthalocyanine is dissolved in the reaction medium. The sulfonic acid groups enhance water solubility, making it suitable for aqueous-phase reactions. A key design principle in this context is the prevention of aggregation. Phthalocyanine molecules have a strong tendency to stack in aqueous solutions, which can quench their excited states and reduce photocatalytic activity. The degree of sulfonation and the positions of the sulfonate groups on the phthalocyanine ring play a crucial role in mitigating this aggregation. Higher degrees of sulfonation generally lead to reduced aggregation and improved photocatalytic efficiency.

For heterogeneous catalysis , the phthalocyanine is immobilized on a solid support. This approach offers the significant advantage of easy catalyst recovery and reuse. Design principles for heterogeneous systems focus on:

Support Material: The choice of support (e.g., silica, titania, polymers) can influence the dispersion of the catalyst, its stability, and the interaction with reactants.

Immobilization Method: Covalent bonding, adsorption, or entrapment can be used to attach the phthalocyanine to the support. The method should ensure that the active sites of the catalyst remain accessible.

Mass Transfer: The porous structure of the support should allow for efficient diffusion of reactants to the catalytic sites and products away from them.

The peripheral and non-peripheral substitution of functional groups on the phthalocyanine ring is another critical design parameter that can be tailored to enhance catalytic activity and stability in both homogeneous and heterogeneous systems.

Electrocatalytic Investigations and Redox-Driven Process Studies

Phthalocyanines are well-known for their rich redox chemistry, making them excellent candidates for electrocatalysis. The central metal ion and the macrocyclic ring can both participate in electron transfer reactions. Sulfonated phthalocyanines, including this compound, have been investigated for their electrocatalytic activity in various important reactions.

Studies on metal tetrasulfonated phthalocyanines (MeTSPs) have shown that the nature of the central metal ion has a profound impact on their electrocatalytic properties. For instance, cobalt and nickel tetrasulfonated phthalocyanines have demonstrated activity in the electrocatalytic reduction of carbon dioxide. oup.com The mechanism is believed to involve the formation of a complex between the MeTSP and CO, followed by the electrochemical reduction of this complex. oup.com

The electrocatalytic reduction of oxygen is another area where sulfonated phthalocyanines have shown promise, with potential applications in fuel cells. The catalytic activity is linked to the redox potentials of the central metal ion and the ability of the complex to bind and activate molecular oxygen. The redox potentials of metal phthalocyanines can be "tuned" by the nature of the substituents on the phthalocyanine ring and the surrounding environment, which is a key aspect of designing efficient electrocatalysts. researchgate.net

Cyclic voltammetry is a primary technique used to study the redox-driven processes of these compounds. It provides information on the formal potentials of the various redox couples, the stability of the different oxidation states, and the kinetics of electron transfer. The electron-withdrawing nature of the sulfonic acid groups is expected to influence the redox potentials of the phthalocyanine ring, making it more difficult to oxidize and easier to reduce compared to its non-sulfonated counterpart. nih.gov

Table 2: Redox Potentials of Selected Cobalt Phthalocyanine Derivatives

| Compound | First Reversible Reduction Potential (V vs. Ag/AgCl) |

| Cobalt phthalocyanine tetrasulfonic acid | -0.62 |

Data is illustrative and sourced from studies on related compounds. nih.gov

Fundamental Studies of Light Absorption and Energy Transfer in Photoactive Systems

The photoactive properties of this compound are fundamentally governed by its electronic absorption spectrum and the subsequent fate of the absorbed energy. Phthalocyanines are characterized by two main absorption bands: the intense Q-band in the red or near-infrared region (around 600-750 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). The Q-band is particularly important for applications in photocatalysis and photodynamic therapy as it allows for the use of light that can penetrate deeper into tissues or solutions.

The aggregation of phthalocyanine molecules in solution significantly affects their absorption spectra. Dimerization and higher-order aggregation typically lead to a blue-shift or splitting of the Q-band. The degree of sulfonation is known to influence these aggregation properties.

Once light is absorbed, the excited phthalocyanine can de-excite through several pathways, including fluorescence, non-radiative decay, intersystem crossing to the triplet state, or energy transfer to another molecule. Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that can occur between a donor and an acceptor molecule in close proximity. The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance and orientation between them. In multicomponent photoactive systems, sulfonated phthalocyanines can act as either energy donors or acceptors. For instance, they can accept energy from a donor molecule like a quantum dot or another dye, leading to a highly efficient light-harvesting system with sequential energy transfer. rsc.orgresearchgate.net These fundamental studies are crucial for designing advanced materials for artificial photosynthesis and light-energy conversion. phthalocyanines.com

Table 3: Spectroscopic Properties of Sulfonated Aluminum Phthalocyanines in Aqueous Solution

| Degree of Sulfonation (n) | Q-band Absorption Maximum (nm) |

| AlPcS | ~675 |

| AlPcS | ~670 |

| AlPcS | ~670 |

Note: Absorption maxima can vary depending on the specific isomer and solution conditions. Data is representative of general trends for sulfonated phthalocyanines.

Advanced Material Integration and Nanostructural Architectures of 11 Phthalocyaninesulfonic Acid

Incorporation into Polymeric Matrices and Development of Composite Materials

The integration of Phthalocyanine (B1677752) tetrasulfonic acid into polymeric matrices is a key strategy for developing functional composite materials. The anionic nature of the sulfonic acid groups (-SO₃⁻) allows for strong electrostatic interactions with cationic polymers (polycations), enabling the formation of stable, homogeneous composites. This approach leverages the processability of polymers while incorporating the distinct photoactive properties of the phthalocyanine macrocycle.

A primary method for creating these composites is through solution-based processing, where the water solubility of PcTS is a significant advantage. For instance, PcTS can be combined with hydrophilic polymers such as poly(ethyleneimine) (PEI) or poly(diallyldimethylammonium chloride) (PDADMAC) to form composite films. researchgate.netresearchgate.netnih.gov In these systems, the polymer acts as a structural matrix and a binder, while the embedded PcTS molecules provide functionality, such as light absorption or catalytic activity.

Research has demonstrated that phthalocyanines can be successfully embedded within polymer membranes, such as polystyrene, to create materials for applications like photodynamic therapy or sensing. acs.org The properties of the final composite, including its mechanical strength, thermal stability, and optoelectronic performance, can be tailored by carefully selecting the polymer matrix and controlling the concentration of the embedded PcTS.

Table 1: Examples of 11-Phthalocyaninesulfonic Acid in Polymer Composites

| Polymer Matrix | Phthalocyanine Derivative | Fabrication Method | Intended Application |

|---|---|---|---|

| Poly(diallyldimethylammonium chloride) (PDADMAC) | Copper(II) tetrasulfonated phthalocyanine (CuTsPc) | Layer-by-Layer Assembly | Photovoltaics nih.gov |

| Poly(ethyleneimine) (PEI) | Nickel(II) tetrasulfonated phthalocyanine (NiPcTS) | Layer-by-Layer Assembly | Thin-Film Coatings researchgate.net |

| Polystyrene (PS) | Fe(III)-tetracarboxy-phthalocyanine | Covalent Bonding | Composite Films researchgate.net |

| Polyacrylonitrile (PAN) | Indium(III) aminophenoxy-phthalocyanine | Membrane Casting | Singlet Oxygen Generation acs.org |

Fabrication of Thin Films and Self-Assembled Monolayers for Functional Device Applications

The fabrication of ultrathin films and self-assembled monolayers (SAMs) is critical for the development of functional electronic and optical devices. Phthalocyanine tetrasulfonic acid is exceptionally well-suited for these applications due to its planar structure and charged peripheral groups, which drive ordered assembly.

The Layer-by-Layer (LbL) assembly technique is a prominent method for constructing highly ordered multilayer films containing PcTS. researchgate.netnih.gov This process involves the sequential immersion of a charged substrate into aqueous solutions of an anionic species (PcTS) and a cationic polymer. The electrostatic attraction between the layers allows for the precise deposition of bilayers, enabling nano-scale control over the film's thickness and architecture. researchgate.net Studies on nickel(II) and copper(II) tetrasulfonated phthalocyanines show that film growth is linear and uniform, with properties like layer thickness being influenced by the pH of the solutions and the molecular weight of the polycation. researchgate.netresearchgate.net

These solution-processed films have shown significant promise in electronic devices. For example, thin films made from sulfonated nickel phthalocyanine have been used as the active layer in organic thin-film transistors (OTFTs), demonstrating high hole mobility (μhole) of 1.1 cm² V⁻¹ s⁻¹. acs.org This high performance is attributed to the ordered, edge-on orientation of the phthalocyanine molecules, which facilitates efficient charge transport. The inherent conductivity of these ionic films, however, can result in relatively high off-currents (ION/IOFF ratios of 10³). acs.org

Table 2: Performance of Thin Films Fabricated with this compound Derivatives

| Device Type | Phthalocyanine Derivative | Fabrication Method | Key Performance Metric |

|---|---|---|---|

| Organic Thin-Film Transistor (OTFT) | Nickel(II) mono/di-sulfonated phthalocyanine | Solution Processing | Mobility (μ): 1.1 cm² V⁻¹ s⁻¹ acs.org |

| Photovoltaic System | Copper(II) tetrasulfonated phthalocyanine (CuTsPc) | Layer-by-Layer Assembly | Demonstrated photovoltaic effect nih.gov |

| Thin-Film Coating | Nickel(II) tetrasulfonated phthalocyanine (NiPcTS) | Layer-by-Layer Assembly | Film thickness of 98 nm achieved researchgate.net |

Research on Nanoparticle and Supramolecular Assembly Formulations

The inherent tendency of phthalocyanine molecules to self-assemble via π–π stacking interactions makes them ideal building blocks for nanoparticles and supramolecular structures. acs.org The presence of sulfonic acid groups on PcTS adds another dimension to this assembly, introducing electrostatic repulsion and hydrogen bonding capabilities that can be used to control the size and stability of the resulting nanostructures in aqueous media.

Research has explored several routes to create PcTS-based nanoparticles:

Surface Capping: In one approach, PcTS is used to functionalize the surface of inorganic nanoparticles. For instance, titanium dioxide (TiO₂) nanoparticles have been capped with tetrasulfonated copper phthalocyanine (CuTsPc) using the LbL technique to create core-shell nanostructures for photovoltaic applications. nih.gov

Direct Self-Assembly: Nanoparticles can be formed directly from PcTS molecules. Methods such as laser irradiation of PcTS in organic solvents have been shown to produce stable nanoparticles. acs.org The final particle size and morphology are governed by the interplay between the attractive forces of the hydrophobic macrocycle cores and the repulsive forces of the hydrophilic sulfonate shells.

Supramolecular Aggregation: In solution, the balance of forces often leads to the formation of dimers and larger aggregates. researchgate.net This behavior is crucial in biological contexts, where PcTS has been investigated for its ability to influence the supramolecular assembly of amyloid proteins, a process implicated in neurodegenerative diseases. frontierspecialtychemicals.com

These nanoparticle formulations are heavily researched for biomedical applications, particularly in photodynamic therapy (PDT), where the nanostructure helps prevent aggregation and improves the delivery of the photosensitizer to target tissues. frontiersin.orgnih.gov

Table 3: Formulations of this compound Nanoparticles

| Nanoparticle Formulation | Synthesis Method | Average Particle Size | Functional Application |

|---|---|---|---|

| CuTsPc-capped TiO₂ Nanoparticles | Layer-by-Layer Assembly | Not specified | Photovoltaics nih.gov |

| CuTsPc Nanoparticles | Laser Irradiation | Not specified | General Nanomaterial Synthesis acs.org |

| Zinc Phthalocyanine Tetrasulfonate (ZnPcS₄) in Mesoporous Silica | Loading/Encapsulation | ~100-200 nm (carrier size) | Photodynamic Therapy frontiersin.org |

| Silicon Phthalocyanine Conjugate | Nanoprecipitation / Self-Assembly | ~90-100 nm | Photodynamic Therapy mdpi.com |

Interfacial Engineering and Surface Functionalization Methodologies for Enhanced Performance

Interfacial engineering involves the deliberate modification of a material's surface to control its physical and chemical properties. Phthalocyanine tetrasulfonic acid is an effective agent for this purpose, particularly for functionalizing conductive and semiconductive surfaces used in sensors, catalysts, and electronic devices.

The sulfonic acid groups enable PcTS to be strongly adsorbed or electrodeposited onto various substrates, such as gold electrodes. acs.org A study on cobalt(II) tetrasulfonated phthalocyanine (Co(II)TSPc) demonstrated that different electrochemical deposition techniques result in distinct surface layers, with the uniformity and electrochemical behavior influenced by the dimerization of the CoTSPc molecules in solution. acs.org

By modifying an electrode surface with a thin layer of PcTS, several performance enhancements can be achieved:

Electrocatalysis: The central metal ion of the phthalocyanine can act as a catalytic site. Modifying an electrode surface with these molecules can reduce the overpotential required for certain electrochemical reactions, making them more efficient. up.ac.za

Sensing: The modified surface can exhibit selective interactions with target analytes, forming the basis of a chemical sensor. PcTS has been identified as a material of interest for optical sensors for detecting ions like copper. frontierspecialtychemicals.com

Charge Injection/Extraction: In electronic devices, a PcTS layer can act as an interfacial modifier between an electrode and an active organic layer, improving charge injection or extraction efficiency by tuning the work function of the surface.

These methodologies rely on the ability of the PcTS molecule to form a stable, functional interface that mediates the chemical or electronic processes occurring at the surface.

Design Principles for Optoelectronic and Energy Conversion Materials

The use of this compound and its metal complexes in optoelectronic and energy conversion devices is guided by several key design principles rooted in its molecular structure and solid-state properties.

Solubility for Solution Processing: The primary advantage of sulfonation is the induced water and alcohol solubility. This allows for the use of low-cost, scalable solution-based fabrication techniques like spin-coating and layer-by-layer assembly, which are preferable to the high-vacuum evaporation methods required for unsubstituted phthalocyanines. acs.orgscirp.org

Tuning of Energy Levels: The performance of devices like organic solar cells (OSCs) depends on the alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the donor and acceptor materials. scirp.org The energy levels of PcTS can be tuned by changing the central metal atom (e.g., Cu, Zn, Ni) and by the electron-withdrawing nature of the sulfonate groups. This allows for the optimization of the open-circuit voltage (Voc) and the driving force for exciton dissociation at a donor-acceptor interface. scirp.orgpdx.edu

Control of Morphology and Crystalline Phase: The arrangement of phthalocyanine molecules in the solid state significantly impacts device performance. Phthalocyanines can exist in different crystalline polymorphs, such as the α and β phases, which have distinct optical absorption spectra and charge transport characteristics. researchgate.net Processing conditions, such as thermal annealing, can be used to control this phase separation and optimize light absorption and charge mobility. researchgate.netmdpi.com

Broad Light Absorption: Phthalocyanines exhibit a strong and characteristic absorption band, known as the Q-band, in the red and near-infrared regions of the electromagnetic spectrum (600-750 nm). acs.org This makes them excellent light-harvesting materials for solar cells and photodetectors, as they can capture a portion of the solar spectrum that many other organic materials cannot. nih.govscience.gov Their utility has been demonstrated in various photovoltaic architectures, including as sensitizers for inorganic semiconductors like TiO₂ and as interface layers in perovskite solar cells. nih.govrsc.org

Table 4: Optoelectronic Applications and Performance of Sulfonated Phthalocyanines

| Device Type | Role of Sulfonated Phthalocyanine | Key Design Principle Utilized | Reported Performance Metric |

|---|---|---|---|

| Organic Thin-Film Transistor (OTFT) | Active Channel Material | Solution Processability, Ordered Packing | Mobility (μ) = 1.1 cm² V⁻¹ s⁻¹ acs.org |

| Organic Solar Cell (OSC) | Donor / Sensitizer | Energy Level Tuning, Light Absorption | Used in cells with ~2% efficiency scirp.org |

| Organic/Inorganic Photodetector | Interfacial Layer | Surface Functionalization, Light Absorption | Improved photosensitivity and response time science.gov |

| Perovskite Solar Cell (PSC) | Hole Transport Layer / Additive | Energy Level Alignment, Stability | Proposed to enhance efficiency and stability rsc.org |

Research Methodologies in Sensing and Diagnostic Probe Development Utilizing 11 Phthalocyaninesulfonic Acid

Optical Sensor Design and Mechanistic Studies for Specific Analyte Detection

The unique photophysical properties of 11-Phthalocyaninesulfonic acid and its derivatives make them excellent candidates for the development of optical sensors. These sensors operate on the principle that interaction with a specific analyte induces a measurable change in the optical properties of the phthalocyanine (B1677752), such as fluorescence or colorimetric shifts.

Design and Mechanism:

The design of optical sensors based on phthalocyanine tetrasulfonic acid often involves its use as a fluorescent or colorimetric probe. The sensing mechanism is typically based on the coordination of the target analyte with the central metal atom of the phthalocyanine or through interactions with its extensive π-electron system. This interaction alters the electronic structure of the phthalocyanine, leading to a change in its absorption or emission spectrum.

For instance, a novel optical sensor for the detection of copper ions (Cu²⁺) has been developed utilizing phthalocyanine tetrasulfonic acid. The mechanism of detection in such a sensor relies on the specific binding of Cu²⁺ ions to the phthalocyanine molecule. This binding event can quench the fluorescence of the phthalocyanine or cause a distinct color change, which can be visually observed or measured with a spectrophotometer. The high sensitivity and selectivity of these sensors are attributed to the specific coordination chemistry between the phthalocyanine and the target metal ion.

Research Findings:

Detailed studies on these optical sensors focus on characterizing their response to various analytes. Key performance indicators include:

Selectivity: The ability to detect a specific analyte in the presence of other potentially interfering species.

Sensitivity: The magnitude of the optical change in response to a given concentration of the analyte.

Detection Limit: The lowest concentration of the analyte that can be reliably detected.

The following table summarizes the performance of a reported optical sensor based on phthalocyanine tetrasulfonic acid for the detection of a specific metal ion.

| Analyte | Sensor Platform | Principle | Detection Limit | Linear Range | Reference |

| Copper (Cu²⁺) | Phthalocyanine tetrasulfonic acid in solution | Colorimetric/Fluorometric | Not Specified | Not Specified |

This table is representative of the type of data generated in such research and will be populated with specific values as more detailed studies become available.

Electrochemical Sensor Fabrication and Performance Characterization

This compound and its metallated derivatives are widely used in the fabrication of electrochemical sensors due to their excellent electrocatalytic properties. These sensors are designed to detect a wide range of analytes through electrochemical techniques.

Fabrication:

The fabrication of these sensors typically involves the modification of a working electrode surface with the phthalocyanine compound. Common electrode materials include glassy carbon, gold, and screen-printed electrodes. The modification can be achieved through various methods such as drop-casting, electropolymerization, or layer-by-layer assembly. Often, the phthalocyanine is incorporated into a composite material with other nanomaterials like graphene or gold nanoparticles to enhance the sensor's conductivity and catalytic activity.

For example, a sensor for nicotine (B1678760) was developed by modifying a glassy carbon electrode with a nanocomposite of graphene, iron (III) phthalocyanine-4,4′,4″,4′′′-tetrasulfonic acid, and gold nanoparticles. Similarly, nickel tetrasulfonated phthalocyanine has been used to modify screen-printed carbon electrodes for the detection of dopamine.

Performance Characterization:

The performance of these electrochemical sensors is evaluated based on several key parameters:

Sensitivity: The change in the electrochemical signal (e.g., current) per unit change in analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected with a certain level of confidence.

Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration.

Selectivity: The ability of the sensor to distinguish the target analyte from interfering substances.

Stability and Reproducibility: The consistency of the sensor's response over time and across different sensor preparations.

Detailed Research Findings:

The table below presents a summary of the performance characteristics of various electrochemical sensors based on sulfonated phthalocyanines for the detection of different analytes.

| Analyte | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Nicotine | AuNPs/Fe(III)PcTS/Graphene/GCE | Amperometry | 0.5–27 µM | 17 nM | |

| Dopamine | p-NiTsPc/AuNP/SPCE | Spectroelectrochemistry | Not Specified | Not Specified | |

| Catechol | AuNPtOcBr-S-ZnPcR/ITO | Voltammetry | 4.0 x 10⁻⁶–1.40 x 10⁻⁴ M | 1.3 x 10⁻⁷ M | |

| NO₂ | CoPc[β/α-O(4-CF3-Ph)₄] | Chemiresistor | Not Specified | 3 ppb | |

| NH₃ | CoPc[β/α-O(4-CF3-Ph)₄] | Chemiresistor | Not Specified | 420 ppb | |

| H₂S | CoPc[β/α-O(4-CF3-Ph)₄] | Chemiresistor | Not Specified | 100 ppb |

Biosensor Development and Bioconjugation Strategies for Biological Analytes

The integration of this compound into biosensors combines its excellent transducer properties with the high specificity of biological recognition elements. These biosensors are developed for the detection of important biological analytes.

Development and Bioconjugation:

A common strategy in the development of these biosensors is the layer-by-layer (LbL) assembly technique. This method allows for the controlled deposition of alternating layers of charged molecules. For instance, a glucose biosensor was developed by immobilizing glucose oxidase (GOD) on a layer-by-layer assembly film of copper phthalocyanine-3,4′,4″,4‴-tetrasulfonic acid tetrasodium (B8768297) salt (TSCuPc) functionalized graphene.

The bioconjugation in this system is based on electrostatic interactions. A glassy carbon electrode is first modified to have a negative charge. Then, positively charged graphene composites functionalized with TSCuPc are alternately adsorbed with a negatively charged enzyme (GOD), creating a stable and uniform multilayer film. This method of immobilization helps to retain the bioactivity of the enzyme while providing a suitable microenvironment for the electrochemical reaction.

Research Findings:

The performance of such biosensors is critically dependent on the successful immobilization of the biomolecule and the efficient electron transfer facilitated by the phthalocyanine. Research in this area focuses on optimizing the sensor's response to the target biological analyte.

A notable example is a glucose biosensor that operates based on the consumption of oxygen during the enzymatic oxidation of glucose. The performance characteristics of this biosensor are summarized below.

| Analyte | Biosensor Platform | Bioconjugation Strategy | Linear Range | Limit of Detection (LOD) | Reference |

| Glucose | GOD on TSCuPc-graphene LbL film | Electrostatic Adsorption (LbL) | Up to 8 mmol L⁻¹ | 0.05 mmol L⁻¹ | |

| Glucose | GOx on MnPc derivative | Covalent Immobilization | 0.003–1.0 mM | 0.0026 mM | |

| Glucose | GOx on CuPc derivative | Covalent Immobilization | 0.05–0.4 mM | 0.019 mM | |

| Glucose | GOx on GR-CoPc composite | Physical Adsorption | 10 µM–14.8 mM | 1.6 µM |

Contrast Agent Development and Magnetic Resonance Imaging Principles (excluding clinical human trials)

Metallated derivatives of this compound have been investigated as potential contrast agents for magnetic resonance imaging (MRI). These agents enhance the visibility of internal body structures by altering the magnetic properties of nearby water molecules.

Principles of Action:

The function of these compounds as MRI contrast agents is based on their paramagnetic properties. When a paramagnetic substance is introduced into the body, it shortens the T1 relaxation time of adjacent water protons. This leads to an increase in signal intensity on T1-weighted MR images, resulting in a brighter, or "enhanced," image of the tissues where the agent has accumulated.

Manganese-tetrasulfonated phthalocyanine (MnPcS4) has been evaluated for this purpose. The manganese ion (Mn²⁺) is paramagnetic and effectively shortens the T1 of water protons. The phthalocyanine ligand serves to carry the manganese ion and influences its biodistribution.

Research Findings in Model Systems:

Preclinical studies in animal models are crucial for evaluating the efficacy of new contrast agents. In a study involving mice with tumors, MnPcS4 was administered intravenously. The key findings were:

Molar Relaxivity: MnPcS4 demonstrated favorable molar relaxivity, which is a measure of the agent's efficiency in enhancing the relaxation rate of water protons. Its relaxivity was found to be significantly better than the standard contrast agent Gd-DTPA.

Tumor Accumulation: The compound showed selective retention in tumor tissues, with the peak concentration reached 24 hours after administration.

Signal Enhancement: MR imaging of the tumor-bearing animals showed a significant increase in the signal intensity of the tumor. A mean percent increase in signal intensity of 131.8% was observed in the tumor 24 hours post-treatment. The tumor-to-muscle signal intensity ratio also increased by 70%.

These findings suggest that manganese-tetrasulfonated phthalocyanine has the potential to be an effective tumor-selective contrast agent in MRI.

| Contrast Agent | Principle of Action | Key Finding in Animal Model | Signal Enhancement | Reference |

| Manganese-tetrasulfonated phthalocyanine (MnPcS4) | T1 relaxation time shortening due to paramagnetic Mn²⁺ | Selective tumor retention | 131.8% increase in tumor signal intensity |

Research into Photodynamic Agent Action Mechanisms in Model Systems (excluding clinical human trials)

Sulfonated phthalocyanines, particularly those containing aluminum (AlPcS), are extensively studied as photosensitizers for photodynamic therapy (PDT). Research in model systems, such as cell cultures and animal models, aims to elucidate the mechanisms by which these compounds induce cell death upon light activation.

Action Mechanisms:

The fundamental mechanism of PDT involves the photosensitizer, light, and molecular oxygen. When a sulfonated phthalocyanine accumulates in target cells or tissues and is irradiated with light of a specific wavelength (typically in the red region of the spectrum), it becomes excited. This excited photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).

These ROS are highly cytotoxic and cause damage to various cellular components, including membranes, mitochondria, and DNA, ultimately leading to cell death through apoptosis or necrosis.

Research in Model Systems:

In Vitro Studies: Research using cell lines, such as Ehrlich ascites mouse tumor cells, has focused on understanding the relationship between the structure of sulfonated phthalocyanines and their photodynamic activity. Key factors investigated include:

Degree of Sulfonation: The number of sulfonate groups affects the compound's hydrophilicity, cellular uptake, and tendency to aggregate. Lower sulfonated derivatives tend to cross cell membranes more readily, leading to enhanced phototoxicity in vitro.

Cellular Uptake and Localization: The efficiency of PDT is highly dependent on the amount of photosensitizer taken up by the cells and its subcellular localization. Studies have shown that cellular uptake correlates with the hydrophobicity of the compound and is inversely related to its degree of aggregation in the extracellular environment.

In Vivo Animal Models: Studies in animal models, such as hamsters and mice with induced tumors, have revealed that the primary target of PDT with sulfonated aluminum phthalocyanine in vivo may not be the cancer cells themselves, but rather the tumor's vascular stroma. Histological examinations have shown massive interstitial bleeding, indicating a significant vascular response to the therapy. Experiments with implanted human tumor cells in nude mice demonstrated that tumor cells removed immediately after PDT remained viable, whereas tumors left in place became necrotic, further supporting the idea of a vascular-mediated mechanism of tumor destruction.

Key Mechanistic Findings:

| Model System | Photosensitizer | Key Mechanistic Insight | Primary Target | Reference |

| Ehrlich ascites mouse tumor cells (in vitro) | Sulfonated Aluminum Phthalocyanines (AlPcSₙ) | Cellular uptake and phototoxicity are influenced by the degree of sulfonation and aggregation. | Cellular components | |

| Hamster cheek pouch & mouse skin carcinoma (in vivo) | Sulfonated Aluminum Phthalocyanine (AlSPc) | PDT induces massive interstitial bleeding and necrosis. | Tumor vascular stroma |

Future Research Directions and Emerging Paradigms in 11 Phthalocyaninesulfonic Acid Chemistry

Integration with Artificial Intelligence and Machine Learning in Materials Discovery and Design

One promising avenue is the use of ML models to predict the catalytic activity of metallophthalocyanines. For instance, a hybrid approach combining Density Functional Theory (DFT) with ML has been used to investigate the carbon dioxide reduction reaction (CO2RR) capabilities of transition metal phthalocyanine (B1677752) dual-metal-site catalysts. nih.govresearchgate.net The Gradient Boosting Regression (GBR) algorithm has proven effective in constructing predictive models for catalytic activity with high accuracy. nih.gov Such models can rapidly screen vast numbers of potential candidates, identifying promising structures for further investigation. researchgate.net

Table 1: Application of AI/ML in Phthalocyanine Research

| AI/ML Technique | Application Area | Predicted Property/Outcome | Reference |

| Density-Functional-Theory-based Machine Learning (DFT-ML) | Electrocatalysis | CO2 Reduction Reaction (CO2RR) Catalytic Activity | nih.govresearchgate.net |

| Gradient Boosting Regression (GBR) | Electrocatalysis | Limiting Potential for CO2RR | nih.gov |

| Bayesian Optimization Algorithm | Spintronics/Spectroscopy | Ground State Properties from X-ray Absorption Spectra | arxiv.orgresearchgate.net |

| Generative AI Models | Materials Design | Novel and Chemically Realistic Crystal Structures | cornell.edu |

| Generalist Materials Intelligence (Large Language Models) | Autonomous Research | Holistic Scientific Data Analysis and Reasoning | cornell.edu |

Sustainable Synthesis and Green Chemistry Approaches for Production

In response to growing environmental concerns, the chemical industry is increasingly adopting green chemistry principles, and the synthesis of phthalocyanines is no exception. nih.govresearchgate.net The focus is on developing environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. nih.govworldscientific.com

Traditional methods for synthesizing phthalocyanines often involve high-boiling-point organic solvents, which can be harmful to the environment. researchgate.netnih.gov A significant advancement in this area is the development of solid-state synthesis methods. nih.gov Techniques like ball-milling and aging have been shown to produce high yields of phthalocyanines while drastically reducing the amount of solvent required—by up to 100-fold in some cases. nih.gov These solid-state reactions can also proceed at lower temperatures compared to conventional methods. nih.gov